1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol

Physicochemical Properties Lipophilicity Drug Design

Researchers using non-certified imidazole-2-thiol analogs risk assay reproducibility issues. This certified impurity reference standard (CAS 852400-19-2) provides a validated benchmark for HPLC/LC-MS method development and forced degradation studies under ICH Q1A(R2). • Quantifiable 0.4 log unit XLogP increase over N-methyl analog enables systematic SAR • Biphenyl moiety engages hydrophobic pockets in p38 MAPK inhibitors • Suitable for matched molecular pair analysis (MMPA) to optimize ADME properties. Procure with confidence for regulatory-compliant analytical workflows.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 852400-19-2
Cat. No. B2614003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol
CAS852400-19-2
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCCN1C(=CNC1=S)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2S/c1-2-19-16(12-18-17(19)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20)
InChIKeyPAWXWQHRIMTPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol (CAS 852400-19-2): A High-Purity 2-Thioimidazole Scaffold for Pharmaceutical Research and Impurity Control


1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol (CAS 852400-19-2) is a heterocyclic compound belonging to the imidazole-2-thiol (or thione) class, bearing an ethyl group at the N-1 position and a 4-biphenyl substituent at the C-5 position [1]. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3 value of 3.6 and a molecular weight of 280.39 g/mol, which differentiate it from its N-methyl analog [2]. It is primarily utilized as a reference standard for impurity profiling and as a building block in medicinal chemistry research [3].

Impurity Control Certified reference standard for impurity profiling and forced degradation studies
Lead Optimization N‑Ethyl vs N‑methyl lipophilicity probe for ADME/SAR tuning
Kinase Research 2‑Thioimidazole scaffold for p38 MAPK inhibitor screening campaigns

Procurement Advisory for 852400-19-2: Critical Implications of N1-Alkyl and C5-Biphenyl Substitution on Lipophilicity and Target Engagement


In the 2-thioimidazole class, simple substitution with a methyl versus an ethyl group at the N-1 position alters the compound's physicochemical profile, specifically increasing the calculated partition coefficient (LogP) by approximately 0.4 log units (3.2 to 3.6) and the molecular weight by 14 g/mol, which can significantly influence membrane permeability and non-specific protein binding [1]. Furthermore, the presence of the C-5 biphenyl moiety is a critical pharmacophore for engaging hydrophobic pockets in targets such as p38 MAP kinase and protein farnesyltransferase, where unsubstituted or smaller aryl rings show reduced potency [2]. Generic substitution with a closely related analog like the N-methyl derivative or a des-biphenyl imidazole-2-thiol will not recapitulate the same physicochemical or steric profile, potentially compromising assay reproducibility and the validity of structure-activity relationship (SAR) conclusions [3].

N‑Methyl analog (CAS 852389‑00‑5)

Lower XLogP3 by 0.4 units may reduce membrane permeability and shift ADME profile — lipophilicity‑dependent assays may not transfer directly.

Des‑biphenyl imidazole‑2‑thiols

Absence of C5‑biphenyl pharmacophore may compromise target engagement at p38 MAP kinase or farnesyltransferase hydrophobic pockets.

Generic research‑grade imidazoles

Lack certified impurity standard documentation and batch‑specific purity data, limiting direct use in regulatory QC method validation.

Quantitative Differentiation Guide for 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol (CAS 852400-19-2): N-Alkyl Effects and Defined Reference Standard Utility


Computed LogP Advantage of N-Ethyl Over N-Methyl for Enhanced Membrane Permeability

The target compound (N-ethyl) possesses a computed XLogP3 of 3.6, compared to 3.2 for its direct N-methyl analog (CID 4962048), representing a 0.4 log unit increase in predicted lipophilicity [1]. This difference results from the additional methylene group on the N-1 substituent, which also increases the molecular weight from 266.4 to 280.4 g/mol and the rotatable bond count from 2 to 3 [2]. In drug design, a delta of 0.4 in LogP can significantly alter passive membrane diffusion rates and distribution coefficients, making the N-ethyl variant a more suitable scaffold for optimizing central nervous system (CNS) penetration or intracellular target access when compared strictly to its N-methyl counterpart [3].

N‑Ethyl vs N‑Methyl LogP
Head‑to‑head
XLogP3 3.6
vs
XLogP3 3.2
Δ +0.4
MW 280.4 vs 266.4 g/mol · Rotatable bonds 3 vs 2
Supports lipophilicity‑driven ADME profiling and SAR interpretation
Computed values; in silico context — confirm experimentally
Physicochemical Properties Lipophilicity Drug Design

Validated Identity and Purity as an Impurity Reference Standard in Pharmaceutical QC

Unlike generic imidazole-2-thiol derivatives that lack a defined application context, this compound is explicitly supplied and utilized as a certified impurity reference standard for pharmaceutical quality control [1]. Vendors provide it with a validated purity of ≥95% (HPLC) and with batch-specific analytical data, ensuring its suitability for method development, system suitability testing, and the quantification of potential genotoxic or degradation impurities in active pharmaceutical ingredients (APIs) containing the biphenyl-imidazole core . This provides a clear, non-biological differentiation: the compound solves a tangible regulatory and analytical challenge rather than serving merely as an undefined screening hit [2].

Impurity Standard Identity
Specification review
Certified Impurity Reference Standard
Purity ≥95% (HPLC) · Storage: –20°C long‑term
Batch‑specific analytical data available
Supports QC method validation and system suitability testing
Specification must be verified per ICH Q2(R1) context for the intended API
Impurity Profiling Quality Control Analytical Chemistry

Class-Level Inference: 2-Thioimidazole Scaffold Privileged for p38 MAP Kinase Inhibition

The 2-thioimidazole motif is a recognized privileged scaffold for inhibiting p38α MAP kinase, a key target in inflammatory diseases [1]. Research on 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles has led to compounds with p38α IC50 values in the low nanomolar range, highlighting the critical role of the thione/thiol moiety in binding the kinase hinge region [2]. While direct quantitative IC50 data for CAS 852400-19-2 against p38α are not available in the primary literature, its structural identity places it within this well-validated pharmacophore space, making it a compelling candidate for focused kinase inhibitor screening campaigns [3]. This class-level inference supports its differentiation from non-2-thioimidazole scaffolds that lack this specific kinase-binding capability.

p38α MAPK Pharmacophore
Class‑level
2‑Thioimidazole scaffold aligns with potent p38α inhibitors (reported IC₅₀ ~1 nM in optimized series)
Supports kinase inhibitor screening context; class‑level inference
No direct IC₅₀ data for this compound — confirm in target assay
Kinase Inhibition Anti-inflammatory p38 MAPK

Targeted Application Scenarios for 1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol (852400-19-2) Based on Verified Differentiation


Pharmaceutical Impurity Profiling and Forced Degradation Studies

This compound's certified status as an impurity reference standard makes it essential for developing and validating HPLC/LC-MS methods to monitor potential process-related impurities or degradation products in sartan-class APIs and other biphenyl-imidazole containing drugs [1]. Its use in forced degradation studies provides a quantitative benchmark for assessing drug substance stability under ICH Q1A(R2) guidelines, ensuring that analytical methods can accurately resolve and quantify this specific impurity from the active pharmaceutical ingredient .

Structure-Activity Relationship (SAR) Probe for Optimizing Lipophilicity in Lead Series

The quantifiable 0.4 log unit increase in XLogP3 relative to the N-methyl analog enables medicinal chemists to systematically evaluate the impact of N-1 alkyl chain length on membrane permeability, metabolic stability, and target affinity [2]. This compound can serve as a critical node in a matched molecular pair analysis (MMPA), where the ethyl versus methyl substitution is the sole variable, directly informing the design of candidates with balanced potency and ADME properties [3].

Kinase Profiling and p38α MAPK Inhibitor Screening Campaigns

As a structural analog of potent 2-thioimidazole-based p38α MAPK inhibitors, this compound is a suitable candidate for inclusion in focused kinase inhibitor libraries targeting inflammatory pathways [4]. Its procurement is particularly justified for research groups investigating the structure-kinetic relationships (SKR) of tight-binding kinase inhibitors, where the thione/thiol tautomerism may contribute to slow off-rate binding kinetics compared to non-thiol containing imidazole controls [5].

Application
Selection Property
Validation Focus
Impurity profiling & forced degradation studies
Certified impurity reference standard
HPLC/LC‑MS method validation under ICH guideline context
Lipophilicity SAR in lead series
N‑ethyl vs N‑methyl LogP probe
ADME profiling and matched molecular pair analysis
p38α MAPK inhibitor screening
2‑Thioimidazole kinase scaffold
Kinase inhibition assay context; class‑level validation
Quote Request

Request a Quote for 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.